molecular formula C10H17NO5 B11989134 Diethyl propanamidopropanedioate CAS No. 88744-16-5

Diethyl propanamidopropanedioate

Cat. No.: B11989134
CAS No.: 88744-16-5
M. Wt: 231.25 g/mol
InChI Key: FDEDTSWJULBKKT-UHFFFAOYSA-N
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Description

Diethyl propanamidopropanedioate (systematic name: diethyl 2-(methylamino)propanedioate) is a malonate-derived ester with a propanamide substituent. Its molecular formula is C₉H₁₅NO₄, and it is widely utilized as an intermediate in pharmaceutical synthesis, particularly for hydantoin derivatives and amino acid analogs . Key functional groups include the malonate ester backbone and a methylamino side chain, which enable nucleophilic substitution and cyclization reactions. Analytical data from HR-FAB-MS confirms its molecular ion peak at m/z 190.1071 (calculated: 190.1079), validating its structural integrity .

Properties

CAS No.

88744-16-5

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

diethyl 2-(propanoylamino)propanedioate

InChI

InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12)

InChI Key

FDEDTSWJULBKKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water\text{Malonic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malonic acid+2EthanolH2​SO4​​Diethyl propanamidopropanedioate+Water

The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.

Chemical Reactions Analysis

Types of Reactions

Diethyl propanamidopropanedioate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.

    Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.

    Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.

Major Products Formed

    Alkylation: Alkylated malonic esters.

    Hydrolysis: Malonic acid and ethanol.

    Decarboxylation: Acetic acid and ethanol.

Scientific Research Applications

Diethyl propanamidopropanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the preparation of various drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences between diethyl propanamidopropanedioate and analogous compounds:

Compound Name Molecular Formula CAS Number Key Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₅NO₄ Not provided Malonate ester, methylamino group 190.11
Diethyl succinate C₈H₁₄O₄ 123-25-1 Succinate ester 174.20
Diethyl acetamidomalonate C₉H₁₅NO₅ 1068-90-2 Malonate ester, acetamido group 217.22
Diethyl (acetylamino)(3-aminobenzyl)propanedioate C₁₆H₂₂N₂O₅ 5454-72-8 Malonate ester, acetylamino, benzyl 322.36

Key Observations :

  • Diethyl succinate lacks nitrogen-containing substituents, making it less reactive in amination reactions compared to this compound .
  • Diethyl acetamidomalonate replaces the methylamino group with an acetamido moiety, altering its nucleophilicity and applications in peptide synthesis .
  • Diethyl (acetylamino)(3-aminobenzyl)propanedioate introduces a benzyl group and additional amino substituents, enhancing its utility in complex heterocycle synthesis .
Reactivity Trends:
  • The methylamino group in this compound facilitates Mannich reactions, enabling the formation of hydantoin cores .
  • Diethyl succinate, devoid of reactive amino groups, is primarily used as a flavoring agent or solvent due to its stability .

Physicochemical Properties

Property This compound Diethyl Succinate Diethyl Acetamidomalonate
Boiling Point (°C) Not reported ~80 Decomposes at >200
Solubility in Water Moderate High Low
Refractive Index (20°C) Not reported 1.413–1.423 1.452

Notes:

  • Diethyl succinate’s high water solubility and pleasant odor make it ideal for food and cosmetic applications .
  • This compound’s moderate solubility supports its use in polar organic reaction media .

Key Points :

  • All malonate derivatives require precautions against skin/eye irritation due to their reactive substituents .

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